molecular formula C21H23NO4 B11311115 8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one

8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B11311115
M. Wt: 353.4 g/mol
InChI Key: NBLRDSJLXRXMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structure, which includes a diethylamino group, a hydroxy group, and a methoxyphenyl group attached to a chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarin derivatives and involves the condensation of phenols with β-ketoesters in the presence of a catalyst. For this compound, the following steps are generally followed:

    Condensation Reaction: The starting materials, such as 4-methoxyphenol and ethyl acetoacetate, are subjected to condensation in the presence of a strong acid catalyst like sulfuric acid or a Lewis acid catalyst like aluminum chloride.

    Formation of Chromenone Core: The intermediate product undergoes cyclization to form the chromenone core.

    Introduction of Diethylamino Group: The diethylamino group is introduced through a Mannich reaction, where formaldehyde and diethylamine are reacted with the chromenone intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chromenone core can be reduced to form dihydrocoumarin derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 7-keto-4-(4-methoxyphenyl)-2H-chromen-2-one.

    Reduction: Formation of 7-hydroxy-4-(4-methoxyphenyl)-2H-dihydrocoumarin.

    Substitution: Formation of 8-[(diethylamino)methyl]-7-hydroxy-4-(substituted phenyl)-2H-chromen-2-one derivatives.

Scientific Research Applications

8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.

    Biology: Employed in studying enzyme interactions and as a marker in biological assays.

    Medicine: Investigated for its potential as an anti-cancer agent and in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of dyes, optical brighteners, and as a precursor for other synthetic compounds.

Mechanism of Action

The mechanism of action of 8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes such as cytochrome P450, influencing metabolic pathways.

    Pathways Involved: It modulates oxidative stress pathways, leading to its potential anti-cancer and neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-4-methylcoumarin
  • 7-hydroxy-4-phenylcoumarin
  • 7-hydroxy-4-isopropylcoumarin

Comparison and Uniqueness

Compared to similar compounds, 8-[(diethylamino)methyl]-7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one is unique due to the presence of the diethylamino group, which enhances its solubility and bioavailability. Additionally, the methoxyphenyl group contributes to its distinct fluorescence properties, making it valuable in analytical and biological applications.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

8-(diethylaminomethyl)-7-hydroxy-4-(4-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C21H23NO4/c1-4-22(5-2)13-18-19(23)11-10-16-17(12-20(24)26-21(16)18)14-6-8-15(25-3)9-7-14/h6-12,23H,4-5,13H2,1-3H3

InChI Key

NBLRDSJLXRXMCC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.